4-(Cyclopropylmethoxy)-3-methoxybenzoic acid
Description
4-(Cyclopropylmethoxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 3-position and a cyclopropylmethoxy group at the 4-position of the aromatic ring. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{O}_4 $, with a molecular weight of 238.24 g/mol. This compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, such as Roflumilast, a phosphodiesterase-4 inhibitor used in chronic obstructive pulmonary disease (COPD) treatment .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-9(12(13)14)4-5-10(11)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYKROBLXNIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Cyclopropylmethoxy)-3-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a cyclopropylmethoxy group and methoxy substituents on a benzoic acid framework. The molecular formula is , with a molecular weight of approximately 222.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxy and methoxy groups facilitate hydrogen bonding, enhancing the compound's affinity for specific enzymes and receptors. This interaction can lead to inhibition of certain pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth at low micromolar concentrations, suggesting potential use in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.3 | Moderate inhibition |
| HCT116 | 4.0 | Significant inhibition |
| A549 | 2.2 | Strong inhibition |
Anti-inflammatory Effects
In vivo studies have revealed that the compound can reduce inflammation markers in animal models. It has been effective in decreasing levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic agent.
Case Studies
- Antiproliferative Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 5.3 µM, demonstrating its potential as an anticancer agent.
- Inflammation Model : In a rat model of induced lung inflammation, administration of the compound significantly reduced the levels of inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases.
Scientific Research Applications
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-methoxybenzoic acid has several notable applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.
Biological Studies
- Biochemical Modulation : Research indicates that this compound may play a role in modulating biological pathways, particularly through its interaction with specific enzymes or receptors. It has been investigated for its potential to inhibit phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways .
Medicinal Chemistry
- Therapeutic Potential : The compound has been explored for its therapeutic effects in treating conditions such as pulmonary fibrosis and chronic obstructive pulmonary disease (COPD). Studies suggest that it may inhibit inflammatory mediators involved in these diseases, providing a dual function of bronchodilation and anti-inflammatory effects .
Industrial Applications
- Pharmaceutical Development : Its utility extends to the pharmaceutical industry where it is being developed as a potential drug candidate due to its favorable pharmacological properties.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Pulmonary Fibrosis Study : A recent study evaluated the compound's effects on pulmonary fibrosis models, demonstrating its ability to reduce fibrosis markers significantly compared to control groups .
- Pharmacological Evaluation : In preclinical trials, compounds similar to this compound have shown promising results in expanding bronchial passages while simultaneously reducing inflammation, indicating its potential as a dual-action therapeutic agent for respiratory diseases .
Comparison with Similar Compounds
Substituent Position and Isomerism
Positional isomerism significantly impacts physicochemical and biological properties:
- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate : A positional isomer with hydroxyl and cyclopropylmethoxy groups swapped (3-OH, 4-OCH$_2$cPr) exhibits distinct reactivity due to differences in hydrogen bonding and acidity .
- 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) : Lacking the cyclopropylmethoxy group, this natural derivative is less lipophilic and serves as a precursor in flavoring agents, contrasting with the synthetic applications of the target compound .
Alkoxy Group Variations at the 4-Position
The 4-position substituent modulates lipophilicity and metabolic stability:
- Cyclopropylmethoxy vs. Difluoromethoxy : The difluoromethoxy group in Roflumilast intermediates increases resistance to oxidative metabolism compared to methoxy .
- Benzyloxy vs. Cyclopropylmethoxy : Benzyloxy groups require deprotection steps (e.g., hydrogenation), whereas cyclopropylmethoxy is stable under acidic/basic conditions .
Functional Group Modifications at the 3-Position
The 3-position substituent influences electronic effects and bioactivity:
- 4-Acetoxy-3-methoxybenzoic acid : The acetoxy group (OAc) introduces ester functionality, increasing susceptibility to hydrolysis compared to ethers like methoxy .
Preparation Methods
Alkylation of Hydroxybenzaldehyde Precursors
The most common approach involves sequential alkylation of dihydroxybenzaldehyde derivatives. 3,4-Dihydroxybenzaldehyde serves as the starting material, with methoxy and cyclopropylmethoxy groups introduced via nucleophilic substitution.
Methodology (CN102417449A):
-
Difluoromethoxy Introduction:
3,4-Dihydroxybenzaldehyde reacts with chlorodifluoroacetic acid derivatives (e.g., sodium chlorodifluoroacetate) in aprotic solvents like dimethylformamide (DMF) at 60–90°C. This step achieves 3-hydroxy-4-difluoromethoxybenzaldehyde with 85–92% purity after recrystallization. -
Cyclopropylmethoxy Alkylation:
The intermediate undergoes alkylation with cyclopropylmethyl bromide in the presence of potassium carbonate, yielding 3-(cyclopropylmethoxy)-4-difluoromethoxybenzaldehyde . -
Oxidation to Carboxylic Acid:
Oxidation using hydrogen peroxide or metachloroperbenzoic acid converts the aldehyde to the target carboxylic acid, followed by recrystallization in toluene/sherwood oil for >98% purity.
Key Data:
| Step | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Difluoromethoxyation | DMF | K2CO3 | 70 | 82 | 88 |
| Cyclopropylmethoxy | Acetone | NaH | 100 | 80 | 94.6 |
| Oxidation | THF/H2O | H2O2 | 25 | 78 | 98.2 |
Halogenated Intermediate Route (CN102690194A)
An alternative method employs 3-halo-4-hydroxybenzaldehyde (X = Cl, Br, I) to enhance reactivity:
-
Cyclopropylmethoxy Introduction:
3-Bromo-4-hydroxybenzaldehyde reacts with cyclopropylmethanol in acetone or DMF using sodium hydride (NaH) at 70–130°C, yielding 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde . -
Methoxy/Difluoromethoxy Functionalization:
Subsequent alkylation with methyl iodide or chlorodifluoroacetic acid derivatives introduces the second substituent. -
Oxidation:
The aldehyde intermediate is oxidized using sodium chlorite/sulfamic acid, achieving 80–92% yield.
Advantages:
-
Avoids toxic gases like difluorochloromethane.
Comparative Analysis of Oxidizing Agents
The choice of oxidizing agent critically impacts yield and purity:
| Oxidizing System | Conditions | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| H2O2/NaClO2 | THF, 25°C, 12h | 85 | 98.5 | Requires acidic pH control |
| KMnO4/H2SO4 | H2O, 80°C, 6h | 72 | 95.2 | Overoxidation risks |
| Pyridinium chlorochromate | Acetonitrile, 40°C | 68 | 93.7 | Toxic byproducts |
Hydrogen peroxide/sodium chlorite systems are preferred for industrial scaling due to safety and efficiency.
Industrial-Scale Optimization
Solvent and Base Selection
Q & A
Q. What are the key synthetic routes for 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid in laboratory settings?
The compound is typically synthesized via functional group modifications of vanillic acid derivatives. A common approach involves esterification of vanillic acid followed by cyclopropylmethyl etherification under controlled conditions. For example, analogous syntheses of related benzoic acid derivatives employ stepwise alkylation and hydrolysis, with reaction parameters optimized for regioselectivity (e.g., solvent polarity, base strength, and temperature gradients) . Solid-state polymerization (SSP) techniques, as demonstrated in poly(ethylene vanillate) synthesis, may also inform scalable purification methods for intermediates .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic and chromatographic methods:
- FT-IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for carboxylic acid, ether C-O stretching at ~1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopropylmethyl protons as multiplet signals) .
- HPLC/MS : Ensures purity and confirms molecular weight. Contradictory data (e.g., overlapping NMR signals) may require advanced techniques like 2D NMR or X-ray crystallography .
Q. What are the primary applications of this compound in academic research?
The compound serves as:
- A monomer precursor for biobased polyesters (e.g., replacing terephthalic acid in PET analogs via polycondensation) .
- A pharmacophore in medicinal chemistry, particularly in CNS-targeted drugs (e.g., as a benzamide derivative in mGlu7 negative allosteric modulators) .
- A building block for synthesizing complex ligands, such as MDM2 inhibitors, where its methoxy and cyclopropylmethoxy groups enhance binding specificity .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Stepwise Optimization : Prioritize etherification before carboxylate deprotection to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ether formation .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .
Q. How does the compound’s structure influence its reactivity in polymer formation?
The methoxy group sterically hinders polymerization but improves thermal stability by reducing chain mobility. The cyclopropylmethoxy group introduces rigidity, enhancing the polymer’s glass transition temperature (Tg). In polyesters, the benzoic acid core facilitates ester linkage formation, while the ether groups modulate crystallinity and solubility, as observed in biobased PET analogs .
Q. What challenges arise in interpreting contradictory spectroscopic data for this compound?
- NMR Signal Overlap : Methoxy and cyclopropyl protons may overlap with aromatic signals. Use deuterated solvents (e.g., DMSO-d₆) and decoupling techniques to resolve splitting patterns .
- FT-IR Baseline Noise : Hydrated samples or impurities (e.g., residual solvents) distort carbonyl peaks. Dry samples under vacuum and compare with reference spectra .
- Mass Fragmentation Ambiguity : High-resolution MS (HRMS) or tandem MS (MS/MS) differentiates isobaric fragments, especially for derivatives with labile functional groups .
Q. How is the compound utilized in CNS drug development?
Its lipophilic substituents (cyclopropylmethoxy, methoxy) enhance blood-brain barrier (BBB) penetration. For example, in mGlu7 modulators, the benzoic acid core acts as a scaffold for allosteric binding, while substituents fine-tune pharmacokinetic properties (e.g., metabolic stability, target engagement). Preclinical studies employ rodent models to assess CNS bioavailability and receptor occupancy .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
